molecular formula C17H15ClF2N4O B4576503 N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4576503
M. Wt: 364.8 g/mol
InChI Key: NEEISKREXRTEQE-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C17H15ClF2N4O and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0902451 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is part of a broader class of compounds with significant relevance in scientific research, particularly in the synthesis of heterocyclic compounds with potential biological activities. For instance, enaminones have been used as key intermediates to synthesize various substituted pyrazoles and pyrazolo-pyrimidines, demonstrating antimicrobial and antitumor activities. These compounds are synthesized through reactions with active methylene compounds or by cyclization with different amines, leading to a wide range of heterocyclic structures (S. Riyadh, 2011).

Regioselective Synthesis

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives showcases the versatility of these compounds in chemical synthesis. Techniques involve the transformation of precursors through reactions such as chlorination, amination, and amidation, yielding substituted derivatives that can be further modified for diverse applications (Miha Drev et al., 2014).

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds are prepared via condensation reactions and have shown promising results in inhibiting tumor cell lines and 5-lipoxygenase, an enzyme involved in inflammation (A. Rahmouni et al., 2016).

Fluorophore Development

Pyrazolo[1,5-a]pyrimidines have also been explored for the development of functional fluorophores, demonstrating their potential in creating novel fluorescent compounds for biological and environmental applications. This involves strategic synthesis routes leading to compounds with significant fluorescence properties, which could be applied in sensing and imaging technologies (Juan C Castillo et al., 2018).

Antimicrobial Activities

Furthermore, the antimicrobial properties of certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated, revealing their potential as antimicrobial agents. This underscores the importance of such compounds in the search for new therapeutic agents to combat microbial resistance (V. L. Gein et al., 2010).

Properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N4O/c1-10-8-14(15(19)20)24-16(23-10)12(9-22-24)17(25)21-7-6-11-4-2-3-5-13(11)18/h2-5,8-9,15H,6-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEISKREXRTEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.